1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene
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Overview
Description
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with bromine and iodine atoms. The ethoxy group can be introduced through an etherification reaction.
Electrophilic Aromatic Substitution: This step involves the introduction of bromine and iodine onto the benzene ring. The reaction is typically carried out using bromine (Br2) and iodine (I2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Etherification: The ethoxy group is introduced by reacting the substituted benzene with an ethylating agent such as ethyl bromide (C2H5Br) in the presence of a base like sodium ethoxide (NaOEt).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate (KMnO4) can yield carboxylic acids, while reduction with lithium aluminum hydride (LiAlH4) can produce alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms (bromine and iodine) can enhance its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-2-methoxy-4-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-2-ethoxy-4-chlorobenzene: Similar structure but with a chlorine atom instead of an iodine atom.
1-(3-Bromopropyl)-2-ethoxy-4-fluorobenzene: Similar structure but with a fluorine atom instead of an iodine atom.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituents.
Properties
Molecular Formula |
C11H14BrIO |
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Molecular Weight |
369.04 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-ethoxy-4-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-11-8-10(13)6-5-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
NDMKIUPGWRYQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)I)CCCBr |
Origin of Product |
United States |
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